molecular formula C8H18ClNO2 B2497901 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride CAS No. 2241144-75-0

2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride

Cat. No.: B2497901
CAS No.: 2241144-75-0
M. Wt: 195.69
InChI Key: RZUSUFRPHDCTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production methods often employ large-scale alkylation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It binds to the kringle domain of plasminogen, inhibiting its activation to plasmin and thereby exerting antifibrinolytic effects . This mechanism is crucial for its potential use in preventing excessive bleeding and promoting clot formation.

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride stands out due to its specific structural features and enhanced solubility in its hydrochloride form. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(aminomethyl)-3-ethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-6(4-2)7(5-9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSUFRPHDCTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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